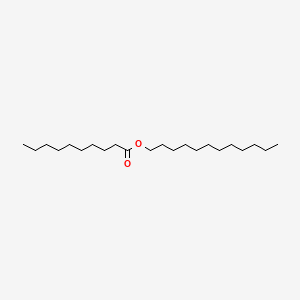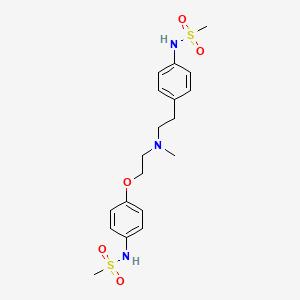
Dptip
Descripción general
Descripción
DPTIP (2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol) is a potent and selective inhibitor of sphingomyelin phosphodiesterase (N-SMase2) with an IC50 of 30 nM . It does not inhibit related enzymes such as alkaline phosphatase, phosphomonoesterase, or acid sphingomyelinase . This compound has been shown to inhibit the release of extracellular vesicles (EVs) in primary astrocyte cultures and in vivo .
Molecular Structure Analysis
The molecular formula of this compound is C21H18N2O3S . It has a molecular weight of 378.45 .Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble up to 100 mM in DMSO . .Aplicaciones Científicas De Investigación
Actividad Antiviral
Dptip se ha identificado como un potente inhibidor de la esfingomielinasa neutra 2 (nSMase2), que juega un papel clave en el ciclo de replicación de los flavivirus . Ha mostrado una potente actividad antiviral contra el virus del Nilo Occidental (WNV) y el virus Zika (ZIKV), con valores de EC50 de 0,26 µM y 1,56 µM respectivamente .
Inhibición Alosterica
this compound actúa como un inhibidor alosterico de nSMase2 . Los inhibidores alostericos modifican la actividad de una proteína al unirse a un sitio diferente del sitio activo. Estudios computacionales han revelado que this compound podría bloquear el interruptor DK en nSMase2 .
Metabolismo de los Lípidos
nSMase2, la enzima inhibida por this compound, está involucrada en el metabolismo de los lípidos . Al inhibir nSMase2, this compound podría influir potencialmente en el metabolismo de los lípidos, lo cual es crucial para la replicación viral .
Penetración Cerebral
this compound se ha identificado como un inhibidor de nSMase2 que penetra en el cerebro . Esto significa que puede cruzar la barrera hematoencefálica, lo que lo hace potencialmente útil para tratar afecciones neurológicas.
Regulación de la Comunicación Inmunitaria Astrocito-Periférica
Se ha encontrado que this compound regula la comunicación inmunitaria astrocito-periférica tras la inflamación cerebral . Al inhibir la liberación de vesículas extracelulares (EV) de los astrocitos, this compound puede reducir la regulación al alza de las citoquinas en el hígado y atenuar la infiltración de células inmunitarias en el cerebro .
Estrategia Terapéutica Potencial
La supresión de la biosíntesis de EV mediante la inhibición de nSMase2 por this compound puede representar una nueva estrategia terapéutica . Esto podría ser particularmente útil en condiciones en las que está presente la inflamación crónica, ya que se sabe que regula al alza nSMase2 .
Mecanismo De Acción
Target of Action
DPTIP primarily targets Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme that catalyzes the formation of ceramide, a required step in the formation and release of extracellular vesicles (EVs) . These EVs play a crucial role in intercellular communication underlying many physiological and pathological processes .
Mode of Action
This compound acts as a potent inhibitor of nSMase2 . It binds to nSMase2 and inhibits its activity, thereby preventing the formation of ceramide . This inhibition of ceramide formation subsequently leads to a reduction in the release of EVs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingomyelin-ceramide pathway. By inhibiting nSMase2, this compound prevents the hydrolysis of sphingomyelin to ceramide . This action disrupts the formation and release of EVs, which are involved in various physiological and pathological processes .
Pharmacokinetics
This compound has been found to be metabolically stable and capable of penetrating the brain . It exhibits poor oral pharmacokinetics, modest brain penetration, and rapid clearance . To enhance its pharmacokinetic properties, researchers have conjugated this compound to a hydroxyl-PAMAM dendrimer delivery system, creating dendrimer-DPTIP (D-DPTIP) .
Result of Action
The inhibition of nSMase2 by this compound leads to a dose-dependent reduction in the release of EVs from primary astrocyte cultures . In a mouse model of brain injury, this compound potently inhibited IL-1β-induced astrocyte-derived EV release . This inhibition led to a reduction of cytokine upregulation in the liver and attenuation of the infiltration of immune cells into the brain .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, inflammation can upregulate nSMase2 activity, thereby increasing the release of EVs . By inhibiting nSMase2, this compound can counteract this effect and reduce the impact of inflammation on intercellular communication .
Safety and Hazards
DPTIP is intended for research use only and not for human or veterinary use . In case of contact with skin or eyes, or if inhaled or swallowed, appropriate first aid measures should be taken . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .
Direcciones Futuras
DPTIP has shown promise in regulating astrocyte-peripheral immune communication following brain inflammation . Future research could focus on further optimizing this compound for specific therapeutic purposes . For instance, one study mentioned the conjugation of this compound to hydroxyl-PAMAM-dendrimer nanoparticles to improve brain delivery . This approach showed robust inhibition of the spread of pTau in an AAV-pTau propagation model .
Propiedades
IUPAC Name |
2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVHYPSBANVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351353-48-5 | |
| Record name | 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



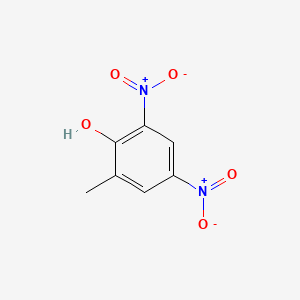
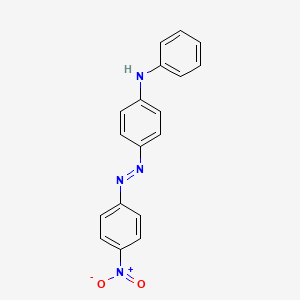

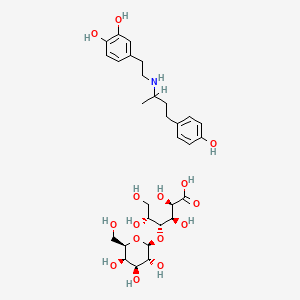

![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)



